molecular formula C20H18O7 B14448389 [4-(Acetyloxy)phenyl]acetic anhydride CAS No. 79524-46-2

[4-(Acetyloxy)phenyl]acetic anhydride

Cat. No.: B14448389
CAS No.: 79524-46-2
M. Wt: 370.4 g/mol
InChI Key: CFDGBXLHNPXKJT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Acetyloxy)phenyl]acetic anhydride typically involves the reaction of [4-(Acetyloxy)phenyl]acetic acid with an acid chloride or an acid anhydride. One common method is the reaction of [4-(Acetyloxy)phenyl]acetic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of reagents and catalysts, as well as the control of reaction parameters such as temperature and pressure, are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

[4-(Acetyloxy)phenyl]acetic anhydride undergoes several types of chemical reactions, including:

    Nucleophilic Acyl Substitution: This is the most common reaction for anhydrides, where a nucleophile attacks the carbonyl carbon, leading to the formation of a new acyl compound and the release of a carboxylate ion.

    Hydrolysis: Reaction with water to form [4-(Acetyloxy)phenyl]acetic acid.

    Alcoholysis: Reaction with alcohols to form esters.

    Aminolysis: Reaction with amines to form amides.

Common Reagents and Conditions

    Water: Used in hydrolysis reactions to convert the anhydride to the corresponding acid.

    Alcohols: Used in alcoholysis reactions to form esters.

    Amines: Used in aminolysis reactions to form amides.

    Catalysts: Such as pyridine, which can be used to facilitate the reaction.

Major Products Formed

    [4-(Acetyloxy)phenyl]acetic acid: Formed through hydrolysis.

    Esters: Formed through alcoholysis.

    Amides: Formed through aminolysis.

Scientific Research Applications

[4-(Acetyloxy)phenyl]acetic anhydride has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.

    Medicinal Chemistry: Potential use in the development of pharmaceutical agents due to its ability to form bioactive molecules.

    Material Science: Used in the preparation of polymers and other materials with specific properties.

    Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.

Mechanism of Action

The mechanism of action of [4-(Acetyloxy)phenyl]acetic anhydride involves its reactivity as an anhydride. The compound can undergo nucleophilic acyl substitution reactions, where nucleophiles such as water, alcohols, or amines attack the carbonyl carbon, leading to the formation of new acyl compounds. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Similar Compounds

    Acetic Anhydride: A simpler anhydride with similar reactivity but different applications.

    Benzoic Anhydride: Another aromatic anhydride with distinct properties and uses.

    Propionic Anhydride: An aliphatic anhydride with different reactivity and applications.

Uniqueness

[4-(Acetyloxy)phenyl]acetic anhydride is unique due to the presence of the acetyloxy group, which can influence its reactivity and the types of products formed in its reactions. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

79524-46-2

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

[2-(4-acetyloxyphenyl)acetyl] 2-(4-acetyloxyphenyl)acetate

InChI

InChI=1S/C20H18O7/c1-13(21)25-17-7-3-15(4-8-17)11-19(23)27-20(24)12-16-5-9-18(10-6-16)26-14(2)22/h3-10H,11-12H2,1-2H3

InChI Key

CFDGBXLHNPXKJT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(=O)OC(=O)CC2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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